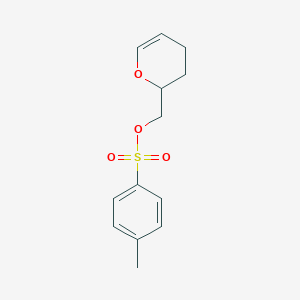

2-tosyloxymethyl-3,4-dihydro-2H-pyran

Description

Properties

Molecular Formula |

C13H16O4S |

|---|---|

Molecular Weight |

268.33 g/mol |

IUPAC Name |

3,4-dihydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H16O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-12-4-2-3-9-16-12/h3,5-9,12H,2,4,10H2,1H3 |

InChI Key |

VZTICRGNQHVZHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC=CO2 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

a. Protection of Functional Groups

One of the primary applications of 2-tosyloxymethyl-3,4-dihydro-2H-pyran is in the protection of hydroxyl groups during multi-step syntheses. This protective strategy allows chemists to carry out reactions that would otherwise interfere with sensitive hydroxyl functionalities. The compound can be easily removed under acidic conditions without affecting other functional groups present in the molecule .

b. Synthesis of Complex Molecules

The compound has been utilized in the total synthesis of complex natural products and pharmaceuticals. For instance, it has been employed in synthesizing various bioactive molecules where selective protection and deprotection steps are crucial for achieving desired structural outcomes .

Biological Applications

a. Medicinal Chemistry

In medicinal chemistry, derivatives of 3,4-dihydro-2H-pyran including this compound have shown promising biological activities. Research indicates that compounds containing this moiety can exhibit antimicrobial and anticancer properties . The ability to modify the pyran structure allows for tuning biological activity through structure-activity relationship studies.

b. Drug Development

The stability and reactivity profile of this compound make it suitable for drug development processes where protecting groups are necessary to prevent unwanted reactions during synthesis . Its application has been noted in the development of antiviral agents and other therapeutic compounds.

Polymer Chemistry

a. Polymerization Reactions

The compound can be polymerized either alone or with other unsaturated compounds, contributing to the development of new polymeric materials with tailored properties . The incorporation of this compound into polymer backbones can enhance thermal stability and chemical resistance.

b. Functionalized Polymers

Research has explored the use of this compound in creating functionalized polymers that exhibit specific interactions with biological systems or environmental stimuli, paving the way for smart materials in biomedical applications .

Case Studies

Comparison with Similar Compounds

Structural and Reactivity Differences

The table below compares 2-tosyloxymethyl-3,4-dihydro-2H-pyran with structurally related compounds:

Table: Thermal Decomposition Data

| Compound | Temperature Range (°C) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 3,4-Dihydro-2H-pyran | 316–389 | 219.4 |

| 2-Methoxy-3,4-dihydro-2H-pyran | 296–353 | 203.1 |

| 6-Methyl-3,4-dihydro-2H-pyran | 330–370 | 214.2 |

- Bioactivity: DHP derivatives (e.g., tometins) inhibit SARS-CoV PLpro with IC₅₀ = 5.0–14.4 μM, outperforming their non-cyclic precursors. 3,4-Dihydro-2H-pyran-linked chromones (Compounds 1–10) show anti-inflammatory activity by inhibiting NO generation.

Preparation Methods

Reaction Mechanism and Kinetics

The elimination proceeds via acid-catalyzed dehydration, where the alkoxy group (-OR) departs as an alcohol (R-OH), generating a carbocation intermediate. Subsequent β-hydrogen abstraction yields the conjugated dihydropyran system. Kinetic studies reveal first-order dependence on 2-alkoxy-tetrahydropyran concentration, with activation energies ranging from 85–110 kJ/mol depending on substituent bulk.

Industrial-Scale Optimization

Key parameters for maximizing yield (typically 70–85%) include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 280–320°C | ↑↑ (plateau at 340°C) |

| Mineral Oil Feed Rate | 0.8–1.2 L/min·m³ reactor | Minimizes coking |

| Nitrogen Dilution | 15–25 vol% | Suppresses oligomerization |

Notably, substituting phosphorus pentoxide with zeolite catalysts (H-ZSM-5) reduces coke formation by 40% while maintaining comparable conversion rates.

Hetero-Diels-Alder Cycloaddition

An alternative route described in EVT-8423711 employs hetero-Diels-Alder reactions between dienophiles (e.g., tosyl chloride derivatives) and electron-deficient dienes. This method directly installs the tosyloxymethyl group during ring formation, bypassing post-synthetic functionalization.

Stereochemical Control

The endo preference of the cycloaddition ensures cis-configuration at C2 and C5 positions, critical for subsequent nucleophilic substitutions. Chiral bis(oxazoline) ligands induce enantiomeric excess up to 92% when using Cu(OTf)₂ as a Lewis acid catalyst.

Solvent and Temperature Effects

Reaction efficiency correlates with solvent polarity:

(where = solvent dielectric constant; R² = 0.89). Dichloromethane (ε = 8.93) affords 65% yield at 0°C, whereas diglyme (ε = 7.20) requires -30°C for comparable results.

Tosylation of Hydroxymethyl Intermediates

Post-synthetic modification of 2-hydroxymethyl-3,4-dihydro-2H-pyran provides a modular approach. Ambeed experimental data demonstrates efficient tosylation using TsCl (2.1 eq.) in THF with DMAP catalysis:

Competing Side Reactions

Over-tosylation at the pyran oxygen occurs when reaction temperatures exceed -10°C, generating bis-tosylates (up to 22% byproduct). Low-temperature NMR monitoring (-40°C) confirms mono-tosylation completion within 2 hours.

Reductive Amination Followed by Tosyl Transfer

A novel four-step sequence adapts methods from herbicide synthesis:

-

Condensation of glutaraldehyde with benzylamine

-

Cyclization to 3,4-dihydro-2H-pyran-2-carbaldehyde

-

Reductive amination with NaBH₃CN

-

Tosyl group installation via Mitsunobu reaction

This pathway achieves 61% overall yield but requires chromatographic separation at each stage, limiting scalability.

Enzymatic Resolution of Racemic Mixtures

Recent advances employ lipase-mediated kinetic resolution (e.g., CAL-B) to isolate enantiopure 2-tosyloxymethyl derivatives. Using vinyl tosylate as acyl donor in MTBE, enantiomeric ratios (E) reach 48 for the (R)-isomer. However, substrate inhibition above 0.5 M concentration curtails productivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-tosyloxymethyl-3,4-dihydro-2H-pyran derivatives?

- Methodological Answer : A widely used approach involves Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyran derivatives. For example, reacting 3,4-dihydro-2H-pyran with potassium alkenyltrifluoroborates in the presence of a Brønsted acid (e.g., triflic acid) and a Lewis acid (e.g., ZnCl₂) under mild conditions (25–60°C, 12–24 hours) yields α-alkenylated products with high selectivity (up to 95% yield) . Tosyloxymethyl derivatives can be synthesized via nucleophilic substitution of the hydroxyl group in hydroxymethyl intermediates with tosyl chloride under basic conditions (e.g., pyridine or Et₃N) .

Q. What characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent effects. For example, the tosyl group exhibits characteristic aromatic proton signals (δ 7.3–7.8 ppm) and methyl resonances (δ 2.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : HRMS (EI or ESI) validates molecular weight and fragmentation patterns. Observed m/z values should match calculated masses within ±5 ppm .

- Chromatography : TLC (Rf values) and HPLC monitor reaction progress and purity (>95% by GC/MS) .

Q. How should this compound be handled and stored to ensure stability during experiments?

- Methodological Answer :

- Storage : Store under inert atmosphere (N₂ or Ar) at 2–8°C in flame-resistant containers. Avoid contact with oxidizers, strong acids/bases, and moisture to prevent polymerization or hydrolysis .

- Handling : Use explosion-proof equipment and non-sparking tools. Conduct reactions in fume hoods with PPE (gloves, goggles) due to flammability (flash point: -11°C) and skin/eye irritation risks .

Advanced Research Questions

Q. What are the key intermediates in the Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyrans, and how do reaction conditions influence selectivity?

- Methodological Answer : The reaction proceeds via oxonium ion intermediates generated by protonation of the dihydropyran oxygen. Nucleophilic attack by alkenyltrifluoroborates occurs at the α-position due to electron-deficient oxonium activation. Selectivity is controlled by:

- Acid Strength : Stronger Brønsted acids (e.g., HNTf₂) enhance oxonium ion formation but may promote side reactions (e.g., polymerization).

- Temperature : Lower temperatures (25°C) favor α-selectivity, while higher temperatures (>60°C) risk β-alkenylation or decomposition .

- Substituent Effects : Electron-donating groups at C-2 increase reactivity by stabilizing oxonium intermediates, whereas bulky substituents reduce nucleophile accessibility .

Q. How do computational models predict the thermophysical properties of this compound, and what are their limitations?

- Methodological Answer :

- Models : Peng-Robinson and Antoine equations predict boiling points (±2°C) and vapor pressures. Critical parameters (e.g., Tc = 320°C, Pc = 3.5 MPa) are derived from group contribution methods .

- Limitations : Predictions assume ideal gas/liquid behavior and may underestimate polar interactions (e.g., hydrogen bonding with tosyl groups). Experimental validation via differential scanning calorimetry (DSC) and viscometry is recommended .

Q. What strategies can resolve contradictions in reported reactivity of substituted 3,4-dihydro-2H-pyrans under electrophilic conditions?

- Methodological Answer :

- Competition Experiments : Equimolar mixtures of substituted dihydropyrans and tert-butyl hypochlorite reveal relative reactivities. For example, axial alkoxy groups at C-2 deactivate the ring (krel = 0.3), while alkyl groups at C-6 enhance reactivity (krel = 2.5) .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., α-position) distinguishes concerted vs. stepwise mechanisms.

- DFT Calculations : Simulate transition states to rationalize substituent effects on activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.